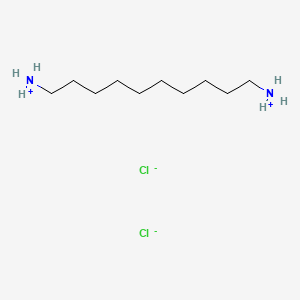

1,10-Diaminodecane dihydrochloride

Description

General Overview within Organic Chemistry

In the realm of organic chemistry, 1,10-decanediamine, dihydrochloride (B599025) is recognized as a linear aliphatic diamine salt. The molecule consists of a ten-carbon backbone, flanked by two primary amine groups which are protonated by hydrochloric acid to form the dihydrochloride salt. mdpi.comnih.gov This structure imparts specific reactivity and properties to the compound. The free base form, 1,10-decanediamine, is a key monomer used in the synthesis of long-chain polyamides, such as nylon 10,10 and nylon 10,12. arkema.com These polymers are noted for their high thermal stability and mechanical strength. The dihydrochloride salt, being more soluble in polar solvents than its parent diamine, is often utilized in aqueous reaction systems. The terminal amine groups can undergo typical amine reactions, making the compound a useful starting material or intermediate in multi-step organic syntheses. chembk.com It can also function as a cross-linker or a molecular weight regulator in polymerization processes. arkema.com

Significance as a Dicationic Alkane Diamine

The defining characteristic of 1,10-decanediamine, dihydrochloride is its nature as a dicationic salt. The presence of two positively charged ammonium (B1175870) centers, separated by a flexible ten-carbon alkyl chain, allows it to engage in significant electrostatic and hydrogen-bonding interactions. This dicationic structure is crucial for its role in supramolecular chemistry and crystal engineering, where it can act as a "guest" molecule within larger host structures or as a linker to form extended networks. The ability to form multiple hydrogen bonds and engage in ionic interactions makes it a valuable component in the self-assembly of complex, ordered structures. nih.govmdpi.com These non-covalent interactions are directional and can be used to control the architecture of the resulting supramolecular assemblies. nih.gov The flexible decane (B31447) spacer allows the molecule to adopt various conformations, enabling it to bridge different distances and geometries in crystal lattices or coordination polymers.

Scope of Academic Inquiry

The unique properties of 1,10-decanediamine, dihydrochloride have led to its investigation across several areas of academic research. In materials science, a significant focus is on its use as a monomer for creating advanced polyamides and other polymers. mdpi.comresearchgate.netnih.gov Research in this area explores how incorporating this long-chain diamine affects the thermal, mechanical, and chemical properties of the resulting materials. Another prominent area of inquiry is its application in supramolecular chemistry and nanotechnology. Scientists are investigating its use as a building block for the construction of self-assembled nanostructures, such as nanotubes and vesicles, which have potential applications in fields like drug delivery. nih.govrsc.org The dicationic nature of the molecule is exploited in these studies to direct the assembly of molecules through non-covalent interactions. Furthermore, its role as a ligand or counterion in the synthesis of coordination compounds and organometallic frameworks is an active area of exploration.

Data Tables

Table 1: Physicochemical Properties of 1,10-Decanediamine, Dihydrochloride

| Property | Value |

| CAS Number | 7408-92-6 |

| Molecular Formula | C₁₀H₂₆Cl₂N₂ |

| Molecular Weight | 245.23 g/mol nih.gov |

| IUPAC Name | 10-azaniumyldecylazanium;dichloride nih.gov |

| Canonical SMILES | C(CCCCC[NH3+])CCCC[NH3+].[Cl-].[Cl-] nih.gov |

| Appearance | Solid powder |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 9 |

This data is compiled from multiple sources. nih.gov

Table 2: Properties of the Parent Compound, 1,10-Decanediamine

| Property | Value |

| CAS Number | 646-25-3 |

| Molecular Formula | C₁₀H₂₄N₂ |

| Molecular Weight | 172.31 g/mol nih.govnist.gov |

| IUPAC Name | decane-1,10-diamine nih.govchemspider.com |

| Appearance | White solid or pale yellow crystals chembk.com |

| Melting Point | 59-63 °C chembk.com |

| Boiling Point | 140 °C at 12 mmHg |

| Water Solubility | 5.9 g/L at 20°C arkema.com |

This data is compiled from multiple sources. arkema.comchembk.comnih.govnist.govchemspider.com

Properties

CAS No. |

7408-92-6 |

|---|---|

Molecular Formula |

C10H26Cl2N2 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

decane-1,10-diamine;dihydrochloride |

InChI |

InChI=1S/C10H24N2.2ClH/c11-9-7-5-3-1-2-4-6-8-10-12;;/h1-12H2;2*1H |

InChI Key |

DFHIFRBDQIFRFB-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCN)CCCCN.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,10-Decanediamine, dihydrochloride; Decane-1,10-diamine dihydrochloride; 1,10-DECANEDIAMINE, DIHYDROCHLORIDE; 10-azaniumyldecylazanium dichloride. |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1,10 Decanediamine, Dihydrochloride

Established Synthetic Routes to 1,10-Decanediamine and its Dihydrochloride (B599025) Salt

1,10-Decanediamine, a valuable linear aliphatic diamine, serves as a precursor to its more stable dihydrochloride salt. The synthesis of the free base is primarily achieved through the reduction of dinitriles or the amination of diols. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.

A principal industrial method for producing 1,10-decanediamine is the catalytic hydrogenation of sebaconitrile (B1670059) (decanedinitrile). chembk.comechemi.com This process involves the reduction of the two nitrile groups to primary amine groups. The reaction is typically carried out at elevated temperature and pressure, utilizing a metal catalyst. echemi.com

Raney nickel is a commonly employed catalyst for this transformation. chembk.comechemi.com The reaction is generally performed in a solvent such as ethanol, often with the addition of ammonia (B1221849) to suppress the formation of secondary amine byproducts. chembk.comgoogle.com Hydrogen gas is introduced into a high-pressure reactor containing the sebaconitrile and catalyst slurry. chembk.comechemi.com The temperature is raised to facilitate the reaction until hydrogen absorption ceases. echemi.com Following the reaction, the catalyst is filtered off, and the 1,10-decanediamine product is isolated and purified by distillation under reduced pressure. chembk.comgoogle.com

Detailed studies have optimized reaction conditions to achieve high purity and yield. For instance, research has shown that the addition of a strong base like sodium hydroxide (B78521) can influence the reaction's efficiency and the purity of the resulting diamine. google.com

Table 1: Examples of Catalytic Hydrogenation of Sebaconitrile

| Example | Catalyst | Base Additive | Temperature | Pressure | Reaction Time | Yield | Purity | Source |

|---|---|---|---|---|---|---|---|---|

| 1 | Raney Nickel | Ammonia | 130°C | 30 bar | 19 hours | 85% | 99% | google.com |

| 2 | Raney Nickel | Ammonia & NaOH | 130°C | 30 bar | 6.5 hours | 90% | 99.3% | google.com |

| 3 | Raney Nickel | Ammonia & NaOH | 130°C | 30 bar | 5 hours | 90% | 98.5% | google.com |

An alternative synthetic route to 1,10-decanediamine involves the catalytic amination of 1,10-decanediol. chembk.com In this process, the terminal hydroxyl groups of the diol are replaced by amino groups. This reaction is also typically conducted at high temperatures, ranging from 220 to 260°C, with Raney nickel serving as the catalyst in the presence of ammonia. chembk.comechemi.com 1,10-Decanediol itself is an important industrial chemical used in the synthesis of polymers and other materials. sigmaaldrich.comgoogle.com

1,10-Decanediamine, dihydrochloride is synthesized from its free base, 1,10-decanediamine. nih.gov This conversion is a straightforward acid-base neutralization reaction. The free base, containing two primary amine groups, is dissolved in a suitable solvent, and a stoichiometric amount of hydrochloric acid (two equivalents) is added. The lone pair of electrons on each nitrogen atom accepts a proton (H⁺) from the hydrochloric acid, forming ammonium (B1175870) chloride salts at each end of the carbon chain. The resulting 1,10-decanediamine, dihydrochloride is typically a solid that can be isolated by precipitation and filtration. nih.gov This salt form often exhibits improved stability and solubility in polar solvents compared to the free base. chembk.com

Derivative Synthesis Pathways

The presence of two primary amine groups makes 1,10-decanediamine a versatile building block for the synthesis of more complex molecules and polymers. researchgate.net

The chemistry of 1,10-decanediamine is dominated by the reactivity of its terminal amine groups. Each nitrogen atom possesses a lone pair of electrons, rendering the molecule nucleophilic and basic. science-revision.co.uk

The primary amine groups of 1,10-decanediamine are effective nucleophiles and can participate in a variety of nucleophilic substitution reactions. science-revision.co.uk In these reactions, the diamine attacks an electron-deficient (electrophilic) center, displacing a leaving group. youtube.com For example, reaction with halogenoalkanes can lead to the formation of N-alkylated derivatives. science-revision.co.uk Because the molecule has two reactive sites, it can be used to synthesize polymers or to link two other molecules together. This reactivity is fundamental to its use as a monomer in the production of polyamides and poly(amide imide)s, where it reacts with diacids or their derivatives. researchgate.net The reaction of the amine nucleophile with an electrophile can sometimes require basic conditions to deprotonate the resulting ammonium salt intermediate. science-revision.co.uk

Functionalization via Amine Reactivity

Alkylation Processes

The direct N-alkylation of diamines is a primary method for producing N-substituted derivatives. This process typically involves the reaction of the diamine with an alkyl halide in a nucleophilic substitution reaction. In the context of preparing N,N'-dialkylalkanediamines, a dihaloalkane can be reacted with a lower alkylamine. google.com The reaction temperature is a critical parameter, generally controlled between 50 to 150 °C to manage the reaction rate and selectivity. google.com The pressure is usually maintained between 0.2 and 12 MPa. google.com A key challenge in the alkylation of diamines is controlling the degree of substitution to prevent the formation of polysubstituted by-products and quaternary ammonium salts. The use of a large excess of the diamine can favor monosubstitution, while stoichiometric amounts of the alkylating agent are required for disubstitution.

Another approach involves reacting an amine with a haloamine hydrochloride, often in the presence of a base to neutralize the generated acid. For instance, N,N-diethylethylenediamine can be synthesized by reacting diethylamine (B46881) with 2-chloroethylamine (B1212225) hydrochloride in an autoclave. google.com This method can be adapted for the alkylation of 1,10-decanediamine. The use of a Lewis acid catalyst, such as cuprous chloride, has been shown to improve these reactions. google.com

| Parameter | General Condition | Reference |

| Reactants | Diamine, Alkyl Halide | google.com |

| Temperature | 50 - 150 °C | google.com |

| Pressure | 0.2 - 12 MPa | google.com |

| Catalyst | Lewis Acid (optional) | google.com |

This table summarizes generalized conditions for the alkylation of diamines based on analogous syntheses.

Condensation Reactions

Condensation reactions are crucial for both the synthesis of 1,10-decanediamine itself and its subsequent use as a building block. A prominent industrial synthesis of 1,10-decanediamine starts from sebacic acid. The diacid undergoes an ammoniation reaction at high temperatures (290-300 °C) to convert the carboxylic acid functionalities into nitriles, forming sebaconitrile in a dehydration process. google.com This dinitrile is then hydrogenated, typically using a Raney nickel catalyst, to yield 1,10-decanediamine with high purity (e.g., 99.3%) and yield (90%). google.com

| Step | Reactants | Conditions | Product | Purity/Yield | Reference |

| Ammoniation | Sebacic Acid, Ammonia | 290-300 °C | Sebaconitrile | - | google.com |

| Hydrogenation | Sebaconitrile, Hydrogen | Raney Ni, 130 °C, 30 bar | 1,10-Decanediamine | 99.3% / 90% | google.com |

This table outlines the key steps in the synthesis of 1,10-decanediamine via a condensation-hydrogenation sequence.

Furthermore, 1,10-decanediamine is a key reactant in various condensation reactions. It can undergo condensation with dialdehydes to form macrocyclic Schiff bases or related products. researchgate.net It is also used in dehydro-condensation reactions with carboxylic acids to form polyamides, a process often facilitated by coupling agents like triazine derivatives. nih.gov

Preparation of Substituted Decanediamines

The primary amine groups of 1,10-decanediamine serve as reactive handles for the synthesis of various substituted derivatives.

N,N'-dicyclohexyl- derivatives : The synthesis of N,N'-dicyclohexyl-1,10-decanediamine can be achieved through several routes analogous to known reactions. One method involves the reaction of 1,10-decanediamine with two equivalents of cyclohexyl isocyanate. A related and widely used reagent, N,N'-dicyclohexylcarbodiimide (DCC), is synthesized via the dehydration of N,N'-dicyclohexylurea (DCU). researchgate.net DCU itself is prepared by heating urea (B33335) with cyclohexylamine. google.com The reaction of 1,10-decanediamine with DCC can be used to form guanidinium (B1211019) derivatives, as demonstrated in the synthesis of N,N'-dicyclohexyl-N"-(10-nonadecyl)guanidine from an amine and DCC. ornl.gov

N,N'-dimethyl- derivatives : N,N'-dimethyl-1,10-decanediamine can be prepared by standard methylation procedures. nih.gov The Eschweiler-Clarke reaction, which involves treating the primary diamine with excess formic acid and formaldehyde, is a classic and effective method for exhaustive methylation. Alternatively, direct alkylation with a methylating agent like methyl iodide or dimethyl sulfate (B86663) can be employed, although this requires careful control of stoichiometry to avoid over-methylation to the quaternary ammonium salt. A continuous process for preparing similar short-chain N,N-dimethyl diamines involves the reaction of acrylonitrile (B1666552) with dimethylamine, followed by hydrogenation of the resulting nitrile. google.com

N,N'-bis(2-chloroethyl)-N,N'-dimethyl- derivatives : The synthesis of this more complex derivative would involve a multi-step process. First, N,N'-dimethyl-1,10-decanediamine would be prepared as described above. The secondary amine groups could then be reacted with a suitable reagent to introduce the 2-chloroethyl groups. For example, reaction with 2-chloroacetyl chloride followed by reduction of the resulting amide could be one pathway. Another approach is suggested by the synthesis of cyclophosphamide, where bis(2-chloroethyl)amine (B1207034) hydrochloride is a key precursor. google.com Synthesizing a bis(2-chloroethyl)amino phosphorodiamidate derivative of the N,N'-dimethyl-1,10-decanediamine backbone is also conceivable, drawing from syntheses of related phosphoramide (B1221513) compounds. researchgate.netjlu.edu.cn

| Derivative | Synthetic Approach | Key Reagents | Reference (Analogous) |

| N,N'-dicyclohexyl- | Reaction with isocyanate or carbodiimide (B86325) chemistry | Cyclohexyl isocyanate, DCC | researchgate.netornl.gov |

| N,N'-dimethyl- | Reductive amination or direct alkylation | Formaldehyde/Formic Acid, Methyl Iodide | google.comgoogle.com |

| N,N'-bis(2-chloroethyl)-N,N'-dimethyl- | Multi-step sequence from the N,N'-dimethyl derivative | 2-chloroacetyl chloride, Bis(2-chloroethyl)amine precursors | google.comjlu.edu.cn |

This table summarizes potential synthetic strategies for substituted 1,10-decanediamines based on established chemical transformations.

Homodimer and Polyvalent Compound Synthesis Utilizing 1,10-Decanediamine Linkers

The structure of 1,10-decanediamine, featuring two reactive primary amines separated by a long, flexible ten-carbon chain, makes it an ideal linker for the synthesis of homodimers and other polyvalent compounds. nih.govresearchgate.net This strategy is widely employed in medicinal chemistry to create bivalent ligands that can simultaneously engage two binding sites on a protein target, often leading to enhanced affinity and selectivity through avidity effects. nih.gov

The synthesis of such a homodimer involves reacting two equivalents of a molecule containing a suitable electrophilic group (e.g., an activated carboxylic acid, aldehyde, or alkyl halide) with one equivalent of 1,10-decanediamine. The diamine acts as a spacer, connecting the two molecular units. The length and flexibility of the decamethylene chain are critical for allowing the two terminal moieties to adopt the optimal orientation for binding.

Beyond discrete homodimers, 1,10-diaminodecane (B146516) has also been used as a templating molecule or linker in materials science. For example, it has been employed as a cationic template to direct the synthesis of highly ordered, microporous decatungstate materials. pku.edu.cn In this context, the diamine organizes the inorganic polyanions into a specific hexagonal array, demonstrating its utility in constructing extended, polyvalent structures.

Mechanistic Analysis of Synthetic Transformations

The reactions described for the synthesis and derivatization of 1,10-decanediamine proceed through well-established organic reaction mechanisms.

Alkylation : The N-alkylation of the diamine with alkyl halides is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group.

Condensation : The formation of amides or Schiff bases involves nucleophilic acyl substitution or nucleophilic addition to a carbonyl group, respectively. In the DCC-mediated dehydration of N,N'-dicyclohexylurea to form the carbodiimide, the mechanism involves the formation of an activated intermediate. researchgate.net When diamines condense with dialdehydes, the outcome can be influenced by the length of the linker. For certain combinations of aromatic diamines and dialdehydes, the reaction can lead to a bis-Schiff base macrocycle, while other combinations may result in hydride shift products if the resulting macrocycle would be too strained. researchgate.net

Reductive Amination : The synthesis of N,N'-dimethyl derivatives via the Eschweiler-Clarke reaction involves the formation of an iminium ion intermediate from the reaction of the amine with formaldehyde. This iminium ion is then reduced by formate, which acts as a hydride donor, to yield the methylated amine.

Deamination : While not a synthetic transformation of 1,10-decanediamine, understanding the reverse reaction provides mechanistic insight. Theoretical studies of reductive deamination show that the reaction can proceed through the formation of a silylammonium borohydride (B1222165) intermediate, with the subsequent C-N bond cleavage being the rate-determining step. frontiersin.org This highlights the stability of the C-N bond and the significant energy barrier that must be overcome for its cleavage, reinforcing why its formation is generally a favorable process in synthesis.

Advanced Applications in Polymer Science and Materials Engineering

Monomer in Polyamide Synthesis and Polymerization Kinetics

1,10-Decanediamine is a key monomer in the production of high-performance polyamides. Its incorporation into the polymer backbone influences the material's properties, such as flexibility, thermal stability, and resistance to chemicals. The kinetics of polymerization involving 1,10-decanediamine are critical in controlling the molecular weight and structure of the final polyamide, thereby determining its performance characteristics.

Long-chain polyamides are a significant class of engineering plastics, and 1,10-decanediamine is a fundamental component in their synthesis. For instance, polyamide 10.10 (PA10.10) is produced through the polycondensation of 1,10-decanediamine with sebacic acid (a ten-carbon dicarboxylic acid). Similarly, polyamide 10.12 (PA10.12) is synthesized from 1,10-decanediamine and 1,12-dodecanedioic acid. The long methylene (B1212753) chains from both the diamine and the diacid in these polymers result in materials with low moisture absorption, excellent dimensional stability, and good mechanical properties. These characteristics make them suitable for demanding applications in the automotive, electronics, and industrial sectors. The properties of these polyamides are directly related to the length of the aliphatic chains, which imparts a degree of hydrophobicity and flexibility to the polymer structure.

There is a growing interest in developing sustainable polymers from renewable resources, and 1,10-decanediamine plays a role in the synthesis of bio-based polyamides. While 1,10-decanediamine itself can be derived from petroleum sources, it is often combined with bio-based dicarboxylic acids to create partially bio-based polyamides. For example, the aforementioned PA10.10 can be considered a bio-based polyamide when the sebacic acid is derived from castor oil. Research is also exploring the production of 1,10-decanediamine from renewable feedstocks to create fully bio-based polyamides. These bio-based systems offer a more environmentally friendly alternative to traditional petroleum-based polyamides, with comparable or even enhanced performance in some cases.

Innovative polymerization techniques are being developed to synthesize polyamides with controlled architectures. One such method is the ring-opening aminolysis-condensation polymerization of macrolactams, where 1,10-decanediamine can act as a chain initiator or regulator. In this process, the diamine initiates the ring-opening of a macrolactam, followed by a condensation polymerization to form the polyamide. This pathway allows for the synthesis of polyamides with specific molecular weights and end-group functionalities, which can be tailored for specific applications.

Role in Polymer Structure-Property Relationships

The inclusion of 1,10-decanediamine in the polymer backbone has a profound impact on the structure-property relationships of the resulting materials. The ten-carbon aliphatic chain of the diamine contributes to increased flexibility and lower melting points compared to polyamides with shorter diamine units. This is due to the reduced density of amide groups along the polymer chain, which in turn decreases the extent of hydrogen bonding. Consequently, polymers containing 1,10-decanediamine often exhibit lower moisture uptake, which enhances their dimensional stability and retention of mechanical properties in humid environments. The crystalline structure of these polyamides is also influenced by the long methylene segments, affecting properties such as toughness and tensile strength.

Development of Modified and Functionalized Polymeric Materials

Beyond its role as a basic monomer, 1,10-decanediamine and its dihydrochloride (B599025) salt are utilized in the development of modified and functionalized polymeric materials with tailored properties. The amine groups provide reactive sites for chemical modification, enabling the introduction of specific functionalities.

A significant area of research is the development of polymers with inherent antimicrobial properties. 1,10-Decanediamine has been investigated as a component in the synthesis of antimicrobial polymers. The principle often involves the quaternization of the amine groups to create polycations, which can interact with and disrupt the negatively charged cell membranes of bacteria. For instance, N-alkylation of polyamides containing 1,10-decanediamine can introduce permanent positive charges, leading to potent antimicrobial activity. These materials are being explored for applications in medical devices, food packaging, and textiles to prevent microbial contamination and biofilm formation.

Biodegradable Polymer Systems

Poly(ester amides) (PEAs) are another class of biodegradable polymers where long-chain diamines like 1,10-decanediamine can be incorporated. researchgate.netmdpi.com These polymers offer a desirable combination of the hydrolyzable ester linkages, which facilitate degradation, and the strong intermolecular hydrogen bonding of the amide groups, which imparts good thermal and mechanical properties. upc.edumdpi.com The properties of PEAs, including their hydrophilic/hydrophobic balance and degradation rate, can be tailored by adjusting the monomer composition and microstructure. researchgate.netmdpi.com

Research into bio-based poly(amide imide)s (PAIs) has also utilized 1,10-diaminodecane (B146516). In one study, diimide diacid monomers were polymerized with 1,10-diaminodecane to produce PAIs with high thermal stability, with initial decomposition temperatures exceeding 400 °C. researchgate.net The mechanical properties of these PAIs could be tuned by altering the rigid group in the diimide diacid monomer, demonstrating the versatility of 1,10-decanediamine in creating high-performance, bio-based polymers. researchgate.net For instance, changing the rigid group from a phenyl to a diphenyl ether group resulted in a decrease in the glass transition temperature and tensile strength, but an increase in the elongation at break. researchgate.net

Table 1: Properties of Bio-based Poly(amide imide)s synthesized using 1,10-Diaminodecane

| Rigid Group in Diimide Diacid | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Polymer Structure |

|---|---|---|---|---|

| Phenyl | 54.7 | 62.4 | 3.7 | Semicrystalline |

| Biphenyl | - | - | - | Amorphous |

| Diphenyl ether | 42.4 | 49.5 | 6.8 | Amorphous |

Data sourced from a study on bio-based poly(amide imide)s. researchgate.net

Epoxy Resin Curing Applications

In the realm of thermosetting polymers, 1,10-Decanediamine, dihydrochloride finds application as a curing agent for epoxy resins. specialchem.com Aliphatic diamines are well-established hardeners that react with the epoxy groups to form a cross-linked network, resulting in a rigid and durable material. nih.gov The long aliphatic chain of 1,10-decanediamine can impart specific properties to the cured epoxy resin.

The structure of the amine curing agent significantly influences the curing kinetics and the final properties of the epoxy system. nih.gov For instance, the use of 1,10-decanediamine as a monomer in the synthesis of an epoxy resin has been shown to result in materials with excellent wet resistance and mechanical properties. specialchem.com The flexibility of the long decamethylene chain can enhance toughness and impact resistance.

The curing process of epoxy resins with amine hardeners is a complex reaction that is influenced by factors such as the stoichiometry of the reactants and the curing temperature. The glass transition temperature (Tg) of the cured epoxy, a critical parameter indicating its thermal stability, is directly affected by the structure of the curing agent and the crosslink density of the resulting network. nih.govresearchgate.net While specific data for 1,10-decanediamine, dihydrochloride is limited, studies on similar aliphatic diamines can provide insights into the expected performance. Generally, longer, more flexible diamine chains may lead to a lower Tg compared to shorter, more rigid diamines, but can improve other properties like flexibility and toughness.

Table 2: Illustrative Properties of Epoxy Resins Cured with Different Amine Hardeners

| Property | Epoxy Cured with Aliphatic Amine (e.g., TETA) | Epoxy Cured with Aromatic Amine (e.g., DDM) |

|---|---|---|

| Tensile Strength | Lower | Higher |

| Flexural Strength | Lower | Higher |

| Impact Strength | Higher | Lower |

This table presents a general comparison and is not specific to 1,10-Decanediamine, dihydrochloride. TETA (Triethylenetetramine) and DDM (Diaminodiphenylmethane) are common examples of aliphatic and aromatic amine hardeners, respectively.

Flexible Linker Architectures in Macromolecular Design

The long, flexible decamethylene chain of 1,10-decanediamine, dihydrochloride makes it a candidate for use as a flexible linker in the design of complex macromolecules. In polymer chemistry, the introduction of flexible segments into a polymer backbone is a common strategy to modify its physical properties, such as increasing solubility and processability, or imparting elastomeric behavior. nih.gov

The incorporation of flexible linkers can disrupt the packing of polymer chains, leading to a decrease in crystallinity and melting point, and an increase in solubility. This is particularly useful in the synthesis of high-performance polymers like polyimides, which are often difficult to process due to their rigidity and high melting points. By introducing flexible diamine linkers, the processability of these materials can be improved without significantly compromising their desirable thermal stability.

While direct research on the use of 1,10-decanediamine, dihydrochloride as a flexible linker is not extensively documented, the principles of macromolecular design support its potential in this area. The ten-carbon chain provides a significant degree of conformational freedom, which can be harnessed to create polymers with tailored flexibility and properties. For example, in the synthesis of copolymers, alternating rigid and flexible segments can lead to materials with unique combinations of strength and elasticity. The diamine functionality allows for its incorporation into a variety of polymer backbones, including polyamides, polyimides, and polyureas, offering a versatile tool for polymer chemists in the design of novel materials.

Elucidation of Coordination Chemistry and Metal Ligand Interactions

1,10-Decanediamine, Dihydrochloride (B599025) as a Bidentate Ligand

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The nature of this bonding involves the donation of one or more electron pairs from the ligand to the metal. Ligands are classified by the number of donor atoms they use to bind to the metal.

1,10-Decanediamine is classified as a bidentate ligand . purdue.edu This means it possesses two separate donor atoms—the nitrogen atoms of the two amine (-NH₂) groups—that can simultaneously coordinate to one or more metal centers. purdue.edu The long, flexible decamethylene chain connecting these two functional groups allows them to span a considerable distance, making this compound an ideal "linker" or "spacer" ligand for bridging two separate metal-containing units. researchgate.net This ability to "grab" a metal atom in two places is often referred to as chelation. purdue.edu

The general structure of an alkane diamine ligand is shown below:

H₂N-(CH₂)n-NH₂

For 1,10-decanediamine, 'n' is equal to 10, resulting in a long, adaptable linker.

Formation of Metal Complexes (e.g., Zn-Porphyrin Dimers)

A significant application of 1,10-decanediamine as a bidentate ligand is in the formation of self-assembled porphyrin dimers. Porphyrins are a class of large, aromatic macrocyclic compounds that can chelate a metal ion in their central cavity. Zinc-porphyrins, in particular, are known to readily coordinate with nitrogen-based ligands like amines.

When 1,10-decanediamine is introduced to a solution containing a zinc-porphyrin monomer, the amine groups can coordinate to the zinc centers. Given the bidentate nature of the diamine, one molecule can bridge two separate zinc-porphyrin molecules, resulting in the formation of a non-covalently linked dimer. researchgate.netnih.gov This process is a key step in creating artificial photosynthetic models and other functional supramolecular systems. rsc.org

The formation of these dimers can be represented as:

2 [Zn-Porphyrin] + H₂N-(CH₂)₁₀-NH₂ ⇌ [Zn-Porphyrin]--[H₂N-(CH₂)₁₀-NH₂]--[Zn-Porphyrin]

This equilibrium is influenced by factors such as solvent, temperature, and the concentration of the reactants. The flexible ten-carbon chain allows the two porphyrin units to adopt a cofacial arrangement, where they are positioned nearly parallel to each other, a crucial orientation for studying electronic interactions.

Spectroscopic Investigations of Coordination Compounds

Spectroscopy is a fundamental tool for confirming the formation of coordination complexes like diamine-linked porphyrin dimers and for probing the electronic interactions between their components.

UV-Visible (UV-Vis) absorption spectroscopy is particularly sensitive to the electronic environment of porphyrins. Porphyrin monomers typically exhibit an intense absorption band around 400 nm, known as the Soret band, and weaker bands at longer wavelengths, known as Q-bands.

When two porphyrin units are brought into close proximity, as in a dimer linked by 1,10-decanediamine, their transition dipoles can interact. This interaction, known as exciton (B1674681) coupling , leads to a splitting of the Soret band into two new bands: a higher-energy (blue-shifted) band and a lower-energy (red-shifted) band. The magnitude of this split is a direct measure of the strength of the electronic communication between the two porphyrin rings. The observation of Soret band splitting in the UV-Vis spectrum is strong evidence for the formation of the dimer. researchgate.netrsc.org

| Species | Soret Band λmax (nm) | Q-Band λmax (nm) | Key Observation |

|---|---|---|---|

| Zn-Porphyrin Monomer | ~420 | ~550, ~590 | Single, sharp Soret band |

| 1,10-Decanediamine-Linked Dimer | ~415, ~435 | Broadened or slightly shifted | Splitting of the Soret band |

Fluorescence spectroscopy provides another avenue for studying the formation and properties of these coordination complexes. Porphyrins are typically fluorescent, emitting light at a characteristic wavelength after being excited by light of a shorter wavelength.

The formation of a dimer can lead to fluorescence quenching , which is a decrease in the fluorescence quantum yield. nih.gov This quenching can occur through several mechanisms, including energy transfer or electron transfer between the two interacting porphyrin units in the dimer. nih.govrsc.org The close proximity of the two macrocycles, enforced by the 1,10-decanediamine linker, facilitates these non-radiative decay pathways. By measuring the fluorescence intensity of a solution of zinc-porphyrin as the diamine is added, one can monitor the formation of the non-fluorescent or weakly fluorescent dimer. rsc.org

Influence of Alkane Diamine Chain Length on Electronic Communication in Complexes

The length of the alkane diamine linker plays a critical role in mediating the electronic interactions within the resulting metal-porphyrin complex. rsc.org The ten-carbon backbone of 1,10-decanediamine provides significant flexibility and a specific range of distances and orientations between the two linked porphyrin units.

Shorter diamine linkers (e.g., 1,4-butanediamine) would force the porphyrin units into closer proximity, potentially leading to stronger exciton coupling but also increased steric hindrance. Conversely, longer linkers (e.g., 1,12-dodecanediamine) would allow for greater separation and more conformational freedom, which would likely result in weaker electronic communication between the porphyrins. This would be observed spectroscopically as a smaller split in the Soret band. Therefore, the choice of linker length is a crucial design parameter for tuning the photophysical properties of these supramolecular assemblies. researchgate.net

Exploration of Supramolecular Assemblies and Self Assembled Systems

Design and Fabrication of Supramolecular Structures Incorporating 1,10-Decanediamine

The dicationic nature and linear geometry of 1,10-decanediamine dihydrochloride (B599025) make it an ideal organic linker for constructing ordered supramolecular architectures. Its ammonium (B1175870) end groups can interact electrostatically with anionic species, while the hydrophobic alkyl chain can participate in self-assembly processes, leading to the formation of highly organized systems.

The layer-by-layer (LBL) self-assembly technique offers a straightforward and effective method for constructing multilayered thin films with precisely controlled thickness and composition. In this method, a substrate is alternately dipped into solutions of cationic and anionic species, leading to the gradual build-up of a stratified film. 1,10-Decanediamine dihydrochloride, with its two positively charged amine groups, can act as the cationic component, bridging anionic species like polyoxometalates (POMs).

Table 1: Key Parameters in the Fabrication of Layered Self-Assembled Films

| Parameter | Description | Significance |

| Organic Cation | 1,10-Decanediamine, dihydrochloride | Provides positive charge for electrostatic assembly and a flexible hydrophobic spacer. |

| Inorganic Anion | Phosphovanadomolybdate (or other POMs) | Offers electronic, catalytic, or photoactive properties to the assembly. |

| Solvent | Typically aqueous solutions | Facilitates the ionization of components and the layer-by-layer deposition process. |

| Substrate | Glass, silicon, quartz, etc. | Provides the solid support for film growth, often pre-treated to have a charged surface. |

| Deposition Time | The duration of substrate immersion in each solution | Affects the amount of material deposited in each layer and the overall film thickness. |

| Rinsing Step | Performed between deposition steps | Removes loosely bound species and ensures a well-defined layered structure. |

The condensation and self-assembly of oligonucleotides are crucial for various biological and biotechnological processes. Polyamines are known to play a significant role in mediating these processes by neutralizing the negative charges of the phosphate (B84403) backbone of DNA and RNA, thereby reducing electrostatic repulsion and facilitating collapse into compact structures. Long-chain diamines, such as 1,10-decanediamine, are of particular interest in this context.

While specific research focusing on 1,10-decanediamine dihydrochloride in oligonucleotide self-assembly is limited, studies on similar polyamines and amphiphilic oligonucleotides provide valuable insights. The hydrophobic alkyl chain of the diamine can induce aggregation through a process driven by hydrophobic interactions, leading to the formation of micelle-like structures or other aggregates. nih.gov This aggregation can bring the oligonucleotide chains into close proximity, promoting hybridization and the formation of higher-order structures. The length of the alkyl chain is a critical factor, influencing the balance between electrostatic and hydrophobic interactions and thus the morphology of the resulting assemblies. nih.gov The presence of two cationic centers in 1,10-decanediamine can effectively bridge different oligonucleotide strands or different segments of the same strand, further stabilizing the assembled structure.

Functional Properties of Supramolecular Architectures

The unique arrangement of molecules in supramolecular assemblies can give rise to novel functional properties that are not present in the individual components. The incorporation of 1,10-decanediamine dihydrochloride into these architectures can influence their optical and electronic behaviors.

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for developing optical switches and memory devices. Certain polyoxometalates exhibit photochromic behavior upon reduction. Hybrid materials composed of POMs and organic molecules can display enhanced or modified photochromic properties.

In self-assembled films of POMs and 1,10-decanediamine, the organic diamine can act as an electron donor. Upon UV irradiation, an electron can be transferred from the diamine to the POM, resulting in the reduction of the metal centers (e.g., Mo⁶⁺ to Mo⁵⁺ or V⁵⁺ to V⁴⁺) and a corresponding color change, typically to blue or green. The flexibility and length of the decanediamine chain can affect the efficiency of this charge transfer process and the stability of the colored state. The layered structure of the films ensures close proximity between the donor and acceptor moieties, facilitating the photochromic response.

Near-infrared (NIR) emitting materials are of great interest for applications in bio-imaging, telecommunications, and night-vision technologies. Lanthanide ions are well-known for their sharp and long-lived NIR emission. However, their direct excitation is often inefficient. A common strategy to overcome this is to use an organic "antenna" ligand that absorbs light and transfers the energy to the lanthanide ion, which then emits in the NIR region.

While there is a lack of direct reports on 1,10-decanediamine dihydrochloride being used in NIR emissive assemblies, the principles of lanthanide sensitization offer a potential avenue for its application. A supramolecular assembly could be designed where 1,10-decanediamine acts as a linker to bring together a chromophoric organic molecule (the antenna) and a lanthanide ion complex. Although 1,10-decanediamine itself is not a chromophore, its role would be structural, facilitating the formation of an organized assembly where energy transfer can occur efficiently. The development of such systems would likely involve more complex, functionalized derivatives of 1,10-decanediamine that incorporate a suitable antenna unit. Research into lanthanide complexes with various organic ligands is an active area, with a focus on designing efficient sensitizers for NIR emission. acs.org

Supramolecular Assembly-Derived Functional Materials

The self-assembly of 1,10-decanediamine dihydrochloride with other molecular components, particularly polyoxometalates, can lead to the formation of functional materials with a range of potential applications. These organic-inorganic hybrid materials combine the properties of both components, often with synergistic effects. researchgate.netresearchgate.net

The resulting materials can exhibit catalytic activity, leveraging the acidic and redox properties of the POMs. frontiersin.org The organic diamine component can influence the accessibility of the active sites and the solubility of the hybrid material. For instance, POM-based hybrids have been explored as catalysts for oxidation reactions and esterifications. researchgate.net The porous nature of some of these self-assembled structures could also be exploited for applications in separation and storage. Furthermore, the electronic properties of these materials make them candidates for use in sensors and electronic devices. The ability to tune the properties of these materials by varying the organic and inorganic components makes this a fertile area for materials discovery.

Table 2: Potential Applications of Supramolecular Assemblies Containing 1,10-Decanediamine

| Application Area | Relevant Property | Role of 1,10-Decanediamine Dihydrochloride |

| Catalysis | Acidity, Redox Activity | Structural component in hybrid catalysts, influencing accessibility of active sites. |

| Optical Devices | Photochromism | Electron donor in photoactive films, structural linker. |

| Biotechnology | DNA Condensation | Neutralizes phosphate backbone charge, facilitates aggregation via hydrophobic interactions. |

| Sensors | Electronic Properties | Component in hybrid materials whose conductivity or optical properties change in response to an analyte. |

| Separations | Porous Structure | Template or linker in the formation of porous supramolecular frameworks. |

Carbon-Nitrogen-Based Materials

The synthesis of functional carbon-nitrogen (C-N) based materials often relies on the use of nitrogen-containing precursors that can be integrated into a carbon matrix. Aliphatic diamines, such as 1,10-decanediamine, are valuable in this context due to their carbon chain and terminal amino groups. The dihydrochloride salt of 1,10-decanediamine offers distinct properties, such as enhanced solubility in polar solvents, which can influence its interaction with carbon precursors and catalytic systems during the formation of C-N materials.

While direct and detailed research specifically documenting the use of 1,10-decanediamine, dihydrochloride in the synthesis of materials like nitrogen-doped carbon nanotubes or graphene is limited, the foundational principles of C-N material synthesis allow for informed postulation. In a typical synthesis, a carbon source, a nitrogen source, and a catalyst are subjected to high temperatures. The diamine dihydrochloride can serve as the nitrogen source, with the decane (B31447) backbone contributing to the carbon framework. The presence of hydrochloride moieties may also influence the pyrolysis process and the resulting material's properties.

For instance, in the context of creating porous carbon structures, long-chain diamines can act as templates or structure-directing agents. The self-assembly of these molecules can form micelles or other supramolecular structures around which the carbon precursor polymerizes. Subsequent carbonization and removal of the template would leave behind a porous carbon network with nitrogen functionalities integrated into the structure. The specific impact of the dihydrochloride salt on the morphology and nitrogen content of the final material remains a topic for detailed investigation.

Modulating Micro/Nanostructures Through Supramolecular Control

The ability to control the architecture of materials at the micro- and nanoscale is a cornerstone of modern materials science. Supramolecular chemistry provides a powerful toolkit for achieving this control through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. 1,10-Decanediamine, dihydrochloride, with its long aliphatic chain and charged ammonium end groups, is a compelling candidate for the directed self-assembly of nanostructures.

The amphiphilic nature of the protonated diamine, possessing a hydrophobic carbon backbone and hydrophilic ammonium chloride ends, can drive its self-organization in solution. This can lead to the formation of various supramolecular assemblies, including micelles, vesicles, or lamellar structures. These assemblies can then be used as soft templates for the synthesis of inorganic or polymeric nanomaterials with controlled morphologies.

For example, in the synthesis of mesoporous materials, the organized structures of 1,10-decanediamine, dihydrochloride could direct the deposition of a silica (B1680970) or carbon precursor, leading to a material with a regular pore structure after the removal of the organic template. The length of the decane chain would be a critical factor in determining the pore size.

While specific research detailing the use of 1,10-decanediamine, dihydrochloride for these applications is not yet widely published, the principles of supramolecular templating are well-established. The table below outlines the potential influence of key structural features of the molecule on the resulting nanostructures, based on established knowledge in the field.

| Structural Feature of 1,10-Decanediamine, Dihydrochloride | Potential Influence on Micro/Nanostructure |

| Long (C10) Aliphatic Chain | Dictates the size of the hydrophobic domains in self-assembled structures, influencing pore size in templated materials. |

| Terminal Ammonium Groups (-NH3+) | Provide hydrophilicity and sites for hydrogen bonding and ionic interactions, facilitating interaction with anionic species or precursors. |

| Dihydrochloride Salt Form | Enhances water solubility and provides counter-ions that can influence the packing and stability of supramolecular assemblies. |

Further research is necessary to fully elucidate and harness the potential of 1,10-decanediamine, dihydrochloride in the sophisticated control of material structures at the nanoscale.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure of 1,10-Decanediamine, dihydrochloride (B599025) in solution. Both ¹H and ¹³C NMR provide distinct information about the carbon-hydrogen framework.

In the ¹H NMR spectrum, the protonated amine groups (-NH₃⁺) cause a significant downfield shift for the adjacent α-methylene (-CH₂-) protons compared to the free amine. These protons typically appear as a triplet. The subsequent methylene (B1212753) groups along the chain (β, γ, δ, and ε) show signals progressively further upfield, often overlapping to form a complex multiplet in the typical aliphatic region.

The ¹³C NMR spectrum provides a clear count of the chemically distinct carbon atoms. Due to the molecule's symmetry, five distinct signals are expected for the ten-carbon chain. The α-carbon, being closest to the electron-withdrawing -NH₃⁺ group, is the most deshielded and appears furthest downfield. The chemical shifts of the subsequent carbons (β, γ, δ, ε) appear at progressively higher fields (lower ppm values). A study of Octenidine dihydrochloride, a more complex derivative, also utilizes detailed 1D and 2D NMR experiments to confirm the connectivity of a decanediamine backbone. researchgate.net

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for 1,10-Decanediamine, dihydrochloride

| Atom | ¹H Chemical Shift (ppm, estimated) | ¹³C Chemical Shift (ppm, estimated) |

|---|---|---|

| α-CH₂ | ~3.0 | ~40 |

| β-CH₂ | ~1.7 | ~28 |

| γ-CH₂ | ~1.4 | ~26 |

| δ-CH₂ | ~1.3 | ~29.0 |

| ε-CH₂ | ~1.3 | ~29.2 |

Note: Estimated values are based on typical shifts for long-chain alkylammonium salts in a solvent like D₂O. Actual values may vary based on solvent and concentration.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry, MALDI-ToF)

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of 1,10-Decanediamine, dihydrochloride.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the compound's elemental formula. For the dihydrochloride salt, the exact mass of the dicationic species ([C₁₀H₂₆N₂]²⁺) would be measured. The computed monoisotopic mass of the neutral parent compound is 172.1939 Da, while the dihydrochloride salt has a computed monoisotopic mass of 244.1473 Da. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) is a soft ionization technique particularly useful for analyzing non-volatile compounds and preventing fragmentation. youtube.comnih.gov For 1,10-Decanediamine, dihydrochloride, MALDI-ToF analysis would be expected to show a prominent peak corresponding to the intact cation [NH₃(CH₂)₁₀NH₃]²⁺ or the protonated molecule [NH₃(CH₂)₁₀NH₂]⁺, depending on the matrix and conditions. This technique is also valuable in polymer analysis for characterizing polyamides synthesized using this diamine. youtube.com

Under harsher electron ionization (EI) conditions, the free base (1,10-Decanediamine) exhibits a characteristic fragmentation pattern. nist.gov The predominant cleavage is alpha-cleavage to the nitrogen atom, resulting in the loss of an alkyl radical and the formation of a stable iminium ion. libretexts.orgmiamioh.edu

Table 2: Key Mass Spectrometry Data

| Parameter | Value | Technique/Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₆Cl₂N₂ | - |

| Computed Monoisotopic Mass | 244.1473042 Da | PubChem nih.gov |

| Primary HRMS Ion (expected) | [C₁₀H₂₆N₂]²⁺ | - |

Chromatographic Separations (e.g., Ion Exchange Chromatography, Size Exclusion Chromatography)

Chromatographic techniques are vital for the purification of 1,10-Decanediamine, dihydrochloride and for the analysis of polymers derived from it.

Ion Exchange Chromatography (IEC) is an ideal method for the purification of this compound. fredhutch.orgharvardapparatus.com In aqueous solution, 1,10-Decanediamine, dihydrochloride exists as a dication. This allows it to bind strongly to a cation-exchange resin, which consists of a solid support with covalently bound anionic groups. libretexts.org A study of the retention behavior of α,ω-diaminoalkanes on a strong cation-exchanger demonstrated that their elution is dependent on the mobile phase composition, but they are retained as dications. oup.com Impurities that are neutral or anionic would pass through the column, allowing for effective separation. The bound diamine can then be eluted by increasing the ionic strength of the mobile phase. oup.com

Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is used to analyze the molecular weight and molecular weight distribution of polymers. specificpolymers.compaint.org Since 1,10-Decanediamine is a key monomer in the synthesis of certain polyamides (e.g., Nylon 10,10), SEC is used to characterize the resulting polymers, separating them based on their hydrodynamic volume in solution. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM) for Morphological Analysis of Assemblies

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to investigate the morphology of molecular assemblies on a surface at the nanoscale. mdpi.com Long-chain alkylammonium salts, such as 1,10-Decanediamine, dihydrochloride, can self-assemble on substrates like mica, silica (B1680970), or silicon to form ordered structures. nih.gov

AFM studies on similar long-chain alkylammonium surfactants have revealed the formation of self-assembled monolayers (SAMs). nih.govmontana.edu The morphology of these assemblies is governed by a balance of forces, including hydrophobic interactions between the alkyl chains and electrostatic interactions between the ammonium (B1175870) head groups and the charged substrate. nih.gov Using in-situ AFM, one could visualize the nucleation and growth of these assemblies in real-time. mdpi.com The images would provide data on domain size, layer thickness (confirming monolayer or bilayer formation), and molecular packing, such as the tilt angle of the alkyl chains relative to the surface. azonano.com

Circular Dichroism (CD) Spectroscopy for Supramolecular Assembly Characterization

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is exquisitely sensitive to chirality in molecules and their higher-order assemblies.

1,10-Decanediamine, dihydrochloride is an achiral molecule and, therefore, does not produce a CD signal on its own. However, CD spectroscopy would become a relevant analytical tool if the molecule were to be incorporated into a chiral supramolecular system. For example, if it were to form a complex with a chiral host molecule or co-assemble with chiral lipids, the resulting assembly could exhibit an induced CD signal. This signal would provide information about the chiral organization of the supramolecular structure and the nature of the intermolecular interactions.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical (oxidation) states of the elements present within the top few nanometers of a sample. mdpi.com

For a solid sample of 1,10-Decanediamine, dihydrochloride, an XPS survey scan would show peaks for Carbon (C 1s), Nitrogen (N 1s), and Chlorine (Cl 2p). High-resolution spectra of these regions would provide more detailed chemical state information. The C 1s spectrum would be dominated by a peak corresponding to C-C/C-H bonds, with a smaller, shifted component for the C-N bonds. The N 1s spectrum is particularly informative; the binding energy for a protonated amine (ammonium, -NH₃⁺) is typically around 401-402 eV, which is higher than that for a neutral amine (-NH₂) group (~400 eV). acs.orgrsc.org The Cl 2p spectrum would show a characteristic doublet (Cl 2p₃/₂ and Cl 2p₁/₂) with a binding energy around 198-199 eV, indicative of an ionic chloride (Cl⁻) species, as opposed to a covalently bonded chlorine. researchgate.netxpsfitting.com

Table 3: Expected XPS Binding Energies

| Element (Core Level) | Expected Binding Energy (eV) | Chemical State |

|---|---|---|

| N 1s | ~401.5 | Ammonium (R-NH₃⁺) |

| Cl 2p₃/₂ | ~198.5 | Ionic Chloride (Cl⁻) |

| C 1s | ~285.0 | C-C, C-H |

Crystallographic Studies of 1,10-Decanediamine Derivatives and Related Complexes

A study on octane-1,8-diammonium dichloride monohydrate revealed a layered packing arrangement. researchgate.net In this structure, the extended alkyl chains pack in parallel layers, which are separated by inorganic layers containing the chloride anions and water molecules. A complex hydrogen-bonding network exists between the ammonium head groups, the chloride anions, and water molecules, linking the layers together. researchgate.net Similar layered structures held together by extensive hydrogen bonding are observed in other diammonium dichloride salts, such as trans-cyclohexane-1,4-diammonium dichloride. nih.gov It is highly probable that 1,10-Decanediamine, dihydrochloride would adopt a similar extended conformation and layered packing motif, stabilized by N-H···Cl hydrogen bonds.

Computational Chemistry and Theoretical Modeling

Structure-Activity Relationship (SAR) Predictions and Ligand Design

Structure-Activity Relationship (SAR) studies are computational methods used to determine how the chemical structure of a compound influences its biological activity or physical properties. By analyzing a series of related compounds, models can be built to predict the activity of new, untested molecules.

For diamines, SAR studies have shown that the distance between the two amino groups, dictated by the length and nature of the carbon chain, is a critical factor for biological activity. nih.gov For instance, research on various diamines has demonstrated that an appropriate separation of the amino functional groups is crucial for activities such as the inhibition of cell growth. nih.gov While many diamines may show little effect, specific chain lengths, like in 1,6-hexanediamine, can confer significant anti-proliferative properties. nih.gov The flexible ten-carbon chain of 1,10-decanediamine provides a distinct spatial arrangement of its terminal amino groups, which can be computationally modeled to predict its potential interactions with biological targets or its function in materials.

In the context of ligand design, 1,10-decanediamine can be computationally modified to enhance specific binding properties. For example, in designing novel insecticides based on diamide (B1670390) structures, quantitative structure-activity relationship (QSAR) models have been used effectively. rsc.org These models revealed that introducing specific functional groups could strongly correlate with insecticidal activity. rsc.org Similar computational approaches could be applied to 1,10-decanediamine, dihydrochloride (B599025) to design ligands for metal coordination, building blocks for self-assembled monolayers, or monomers for high-performance polymers, predicting how structural modifications would impact the final material's properties.

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or a nucleic acid) to form a stable complex. youtube.com This method is widely used in drug discovery to screen libraries of compounds for potential therapeutic agents by evaluating their binding affinity and mode. youtube.comnih.gov The process involves predicting the geometry and energy of the ligand-receptor complex. nih.gov

While 1,10-Decanediamine, dihydrochloride is not primarily a therapeutic agent, molecular docking can elucidate its interactions in various contexts. For example, its parent compound, 1,10-diaminodecane (B146516), is known to interact with nucleic acids. mdpi.com Docking simulations could model the binding of the protonated diamine with the phosphate (B84403) backbone of DNA or specific grooves, providing insight into the nature of these interactions. Furthermore, in the context of polymer science, docking could be used to model how the monomer interacts with catalytic surfaces or other monomers during the initial phases of polymerization.

Interaction modeling can also extend to materials science. For example, the interaction of 1,10-decanediamine with surfaces could be simulated to understand its role as a cross-linker or a surface modifier. Docking studies could predict the binding energies and conformations of the molecule on different substrates, which is crucial for applications in coatings and adhesion.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a powerful tool for calculating a wide range of molecular properties, including optimized geometry, vibrational frequencies, and energies of frontier molecular orbitals (HOMO and LUMO).

For 1,10-Decanediamine, dihydrochloride, DFT calculations can provide a detailed understanding of its electronic properties. Calculations can determine the charge distribution across the molecule, highlighting the localization of positive charges on the ammonium (B1175870) groups and the influence of the chloride counter-ions. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and stability, can be precisely calculated. A large HOMO-LUMO gap would suggest high stability, which is a desirable property for a polymer monomer.

DFT studies are also employed to understand reaction mechanisms. For the polycondensation reaction involving 1,10-decanediamine, DFT could be used to model the transition states of the amide bond formation, providing activation energies and a clearer picture of the reaction pathway. researchgate.net This information is critical for optimizing reaction conditions and catalyst selection.

Table 1: Computed Molecular Properties of 1,10-Decanediamine, dihydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₆Cl₂N₂ | PubChem |

| Molecular Weight | 245.23 g/mol | PubChem |

| IUPAC Name | 10-azaniumyldecylazanium;dichloride | PubChem |

| Canonical SMILES | C(CCCCC[NH3+])CCCC[NH3+].[Cl-].[Cl-] | PubChem |

| InChI Key | DFHIFRBDQIFRFB-UHFFFAOYSA-N | PubChem |

Conformational Analysis and Molecular Dynamics Simulations

The long, flexible ten-carbon chain of 1,10-decanediamine allows it to adopt a multitude of conformations. Conformational analysis is a computational method used to identify the stable three-dimensional arrangements of a molecule and to determine the energy differences between them. For 1,10-decanediamine, dihydrochloride, this analysis can reveal the most likely shapes the molecule will adopt in solution or in the solid state, from a fully extended linear form to various folded or bent structures.

Molecular dynamics (MD) simulations build upon this by modeling the physical movements of atoms and molecules over time. nih.govrsc.org An MD simulation could track the conformational changes of the decane (B31447) chain, the interactions of the ammonium groups with solvent molecules (like water), and the behavior of the chloride ions. nih.gov Such simulations are crucial for understanding the solvation of the molecule and its aggregation behavior. For instance, MD simulations have been successfully used to study the structural properties of micelles formed by amine-containing surfactants. nih.gov

In the context of polymer science, MD simulations can be used to model the properties of the resulting polyamide. By simulating a small section of a polyamide chain derived from 1,10-decanediamine, researchers can predict bulk properties like the glass transition temperature, mechanical strength, and the tendency for chains to crystallize or remain amorphous.

Computational Studies in Polymerization Mechanisms

1,10-Decanediamine is a key monomer in the synthesis of specific polyamides, such as PA1010 and PA1012. researchgate.net The polymerization typically occurs via a polycondensation reaction between the diamine and a dicarboxylic acid. youtube.comyoutube.com Computational chemistry offers powerful tools to investigate the mechanism of this reaction in detail.

Quantum mechanics calculations, such as DFT, can be used to map the entire reaction energy profile for the formation of an amide bond between 1,10-decanediamine and a diacid like sebacic acid. youtube.com This allows for the identification of transition states and intermediates, providing a deeper understanding of the reaction kinetics. youtube.com Such studies can explain why certain catalysts are effective and can help in designing new, more efficient catalytic systems.

Furthermore, computational models can simulate the step-growth polymerization process itself. By modeling the interactions between growing polymer chains, these simulations can predict how factors like monomer concentration, temperature, and solvent affect the final molecular weight distribution and structure of the polyamide. These theoretical studies complement experimental work and can accelerate the development of new polymer materials with tailored properties. researchgate.net

Theoretical Insights into Catalytic Selectivity

In polyamide synthesis, catalysts are often used to increase the reaction rate and control the final polymer properties. nih.gov Theoretical modeling is instrumental in understanding how catalysts function and in predicting their selectivity. For the polycondensation of 1,10-decanediamine, a catalyst must selectively promote the formation of amide bonds without promoting undesirable side reactions.

Computational studies can model the interaction of 1,10-decanediamine and the diacid comonomer with the active site of a catalyst. mdpi.com For example, research on the direct synthesis of polyamides from diols and diamines has utilized specific ruthenium catalysts. nih.gov Theoretical modeling could explain the high selectivity of such a catalyst by calculating the energy barriers for the desired reaction versus potential side reactions. nih.gov

In cases where side reactions are a problem, such as the gelation of resins during polycondensation, computational studies can help identify the problematic pathways. mdpi.com By understanding the mechanism of these undesired reactions at a molecular level, strategies can be devised to suppress them, for instance, by choosing a catalyst that is less likely to promote them or by adjusting reaction conditions. mdpi.com This predictive capability is a major advantage of using theoretical insights to guide catalyst development and process optimization in polymer chemistry.

Table 2: Summary of Computational Methods and Their Application to 1,10-Decanediamine, dihydrochloride

| Computational Method | Application Area | Potential Insights for 1,10-Decanediamine, dihydrochloride |

|---|---|---|

| Structure-Activity Relationship (SAR) | Ligand Design, Materials Science | Prediction of biological activity based on chain length; design of monomers for targeted polymer properties. |

| Molecular Docking | Drug Discovery, Materials Science | Modeling interactions with biological macromolecules (e.g., DNA) or with inorganic surfaces for coating applications. |

| Density Functional Theory (DFT) | Quantum Chemistry, Reaction Mechanisms | Calculation of electronic structure, charge distribution, reactivity indicators (HOMO-LUMO gap), and transition states for polymerization. |

| Molecular Dynamics (MD) | Polymer Science, Biophysics | Simulation of conformational flexibility, solvation, aggregation behavior, and prediction of bulk polymer properties. |

| Polymerization Modeling | Polymer Chemistry | Simulation of the step-growth polymerization process, predicting molecular weight distribution and polymer microstructure. |

| Catalytic Modeling | Catalysis, Polymer Chemistry | Understanding catalyst-monomer interactions, predicting catalytic selectivity, and identifying pathways for side reactions. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes and structural characteristics of 1,10-Decanediamine dihydrochloride?

- Synthesis : 1,10-Decanediamine dihydrochloride can be synthesized via catalytic hydrogenation of dimethyl sebacate derivatives or through functionalization of decane-1,10-diol precursors . In polymer chemistry, it serves as a diamine monomer in polyamide synthesis, often combined with dicarboxylic acids (e.g., itaconic acid) to form copolymers with tailored mechanical properties .

- Structural Influence : The molecule’s long aliphatic chain separates two cationic centers, minimizing electronic interactions between them. This structural feature enhances its ability to interact with negatively charged biological membranes, as seen in antimicrobial derivatives like octenidine dihydrochloride .

Q. How is 1,10-Decanediamine dihydrochloride utilized in polymer science?

- Application : It acts as a crosslinking agent in polyamide synthesis, improving tensile strength and thermal stability. For example, when combined with POE-g-MA (maleic anhydride-grafted polyolefin elastomer), it enhances interfacial adhesion in polymer blends, achieving tensile strengths up to 47 MPa .

- Methodology : Researchers typically employ techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm covalent bonding and differential scanning calorimetry (DSC) to analyze thermal transitions .

Advanced Research Questions

Q. What experimental designs are used to evaluate the antimicrobial mechanisms of 1,10-Decanediamine derivatives?

- Mechanistic Insight : Derivatives like octenidine dihydrochloride disrupt bacterial cell membranes via electrostatic interactions, leading to cell lysis. This is validated through in vivo studies on burn wounds, where the compound prevents Pseudomonas aeruginosa colonization .

- Experimental Design :

- In vitro : Minimum inhibitory concentration (MIC) assays against gram-positive/negative bacteria.

- In vivo : Murine burn models with histopathological analysis to assess tissue penetration and biofilm inhibition .

- Data Analysis : Statistical tools (e.g., ANOVA) compare efficacy across treatment groups, while survival curves quantify pathogen load reduction .

Q. How can researchers resolve contradictions between cytotoxicity and therapeutic efficacy in 1,10-Decanediamine-based compounds?

- Case Study : Octenidine dihydrochloride shows cytotoxicity in fibroblast cultures in vitro but no adverse effects in vivo. This discrepancy is addressed by:

Validating in vitro results with multiple cell lines and exposure durations.

Conducting comparative in vivo studies to assess wound healing metrics (e.g., granulation tissue formation) .

- Methodology : Use flow cytometry to quantify apoptosis in treated cells and immunohistochemistry to monitor tissue regeneration in animal models .

Q. What advanced techniques characterize the mechanical performance of 1,10-Decanediamine-derived polymers?

- Testing Protocols :

- Tensile Testing : ASTM D638 standards to measure Young’s modulus and elongation at break.

- Dynamic Mechanical Analysis (DMA) : Evaluates viscoelastic properties under thermal stress .

- Data Interpretation : Finite element analysis (FEA) models correlate molecular structure (e.g., crosslink density) with observed mechanical behavior .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling 1,10-Decanediamine dihydrochloride?

- Precautions :

- Use respiratory protection (e.g., N95 masks) and gloves in ventilated fume hoods.

- Avoid skin/eye contact; rinse immediately with PBS if exposed .

- Waste Disposal : Neutralize acidic residues before disposal in accordance with OSHA Hazard Communication Standard (HCS) guidelines .

Q. How should researchers validate purity and stability in 1,10-Decanediamine dihydrochloride samples?

- Quality Control :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.